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Introduction to Delphinidin Chloride: Chemical and
Biological Properties

Delphinidin chloride (CAS 528-53-0) is an anthocyanidin plant pigment widely present in pigmented

fruits and vegetables such as blueberries, pomegranates, black grapes, eggplants, and dark berries. With a

molecular weight of 338.7 and molecular formula of C15H11ClO7, this natural compound exhibits potent

antioxidant properties and has demonstrated significant anticancer activities across various cancer cell

lines. [1] Delphinidin belongs to the flavonoid family, characterized by a diphenylpropane-based structure

featuring multiple hydroxyl groups that confer its strong electron-donating capacity and reactive oxygen

species (ROS) scavenging activity. [2] [3] The compound's cardiac toxicity protection, anti-inflammatory

effects, and hypoglycemia management potential have also been documented, though its apoptotic

induction in cancer cells represents one of its most promising therapeutic applications. [4]

The structural configuration of delphinidin features a flavylium cation composed of two benzoyl rings (A

and B) separated by a heterocyclic ring (C), with hydroxyl substitutes at both R1 and R2 positions. [5] This

specific arrangement, particularly the presence of 3 hydroxyl groups on its B ring, makes its oxidative

biological effect stronger compared to other flavonoid compounds such as cyanidin and malvidin. [6] The

presence of numerous electron donor atoms enables delphinidin to function as a potent antioxidant by
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scavenging reactive oxygen species, while also facilitating interactions with various cellular proteins and

signaling molecules that trigger apoptotic pathways in malignant cells. [3]

Comprehensive Mechanisms of Apoptosis Induction

Molecular Pathways of Programmed Cell Death

The pro-apoptotic effects of delphinidin chloride are mediated through multiple interconnected signaling

pathways that converge to induce programmed cell death in cancer cells:

Mitochondrial Apoptosis Pathway: Delphinidin treatment promotes mitochondrial membrane

permeabilization, leading to the activation of caspase-9 and subsequent executioner caspases

including caspase-3 and caspase-7. This intrinsic apoptotic pathway is characterized by Bax

upregulation and Bcl-2 downregulation, creating an imbalance that favors cytochrome c release and

apoptosome formation. [6] [5] The resulting caspase activation cascade ultimately leads to DNA

fragmentation and cellular dismantling, hallmarks of apoptotic cell death. [2]

Death Receptor Pathway: In certain cancer cell types, delphinidin activates caspase-8 initiation,

which can directly activate executioner caspases or amplify the mitochondrial pathway through Bid

cleavage. This extrinsic apoptotic activation has been particularly observed in LNCaP prostate cancer

cells, where delphinidin treatment significantly increased caspase-8 expression levels. [2]

Cell Cycle Arrest: Beyond direct apoptosis induction, delphinidin exerts anti-proliferative effects

through cell cycle interruption. In HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-

474), delphinidin induced G2/M phase arrest by inhibiting the protein expression levels of cyclin B1

and Cdk1. [6] Similarly, in human colon cancer cells, delphinidin treatment resulted in G2/M phase

accumulation while simultaneously upregulating caspases 3, 8, and 9. [3]

Epigenetic Regulation and HDAC Inhibition

Emerging research has revealed that delphinidin chloride functions as an epigenetic modulator through its

inhibition of histone deacetylase (HDAC) activity, particularly targeting HDAC3 cleavage in a caspase-
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dependent manner:

In human prostate cancer LNCaP cells (wild-type p53), delphinidin treatment induced caspase-
mediated HDAC3 cleavage, resulting in p53 acetylation and stabilization. This epigenetic

modification abrogates MDM2-mediated ubiquitination and degradation of p53, leading to its
accumulation and transcriptional activation of pro-apoptotic target genes. [2]

The stabilized p53 protein subsequently transcriptionally upregulates pro-apoptotic genes
including Bax and p21, while simultaneously downregulating various anti-apoptotic genes. [2] This

epigenetic mechanism provides a novel dimension to delphinidin's multifaceted approach to cancer
cell apoptosis induction, particularly in malignancies retaining wild-type p53 function.

Additional Anticancer Activities

Beyond direct apoptosis induction, delphinidin chloride exhibits several complementary anticancer

activities:

Anti-metastatic Effects: Delphinidin functions as a potent hyaluronidase inhibitor, preventing the

degradation of high molecular weight hyaluronic acid (HMW-HA) to low molecular weight fragments
(LMW-HA). [7] This inhibition results in accumulation of HMW-HA, which creates a tumor-

suppressive microenvironment that reduces cancer cell migration and invasion capacity. [7]
Anti-angiogenic Properties: Delphinidin inhibits PDGF(AB)-induced VEGF release in vascular

smooth muscle cells by preventing activation of p38 MAPK and JNK pathways, thereby suppressing
tumor angiogenesis. [1] This anti-angiogenic effect limits the nutrient and oxygen supply to growing

tumors, indirectly promoting cancer cell death.
Radiation Sensitization: In non-small cell lung cancer (NSCLC) cells, delphinidin pretreatment

enhanced radiation-induced apoptotic cell death by suppressing mTOR pathway activity and
activating JNK/MAPK signaling. [8] This combination approach yielded a radiation enhancement
ratio of 1.54 at the 50% lethal dose, indicating significant radiosensitizing potential. [8]

Table 1: Key Signaling Pathways Modulated by Delphinidin Chloride in Cancer Cells

Pathway Effect Biological Outcome Cancer Models

MAPK
Signaling

Inhibits ERK, activates
JNK

Pro-apoptotic Breast, Lung,
Prostate

NF-κB Pathway Suppresses DNA
binding

Anti-inflammatory, Pro-apoptotic Breast, Prostate
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Pathway Effect Biological Outcome Cancer Models

PI3K/Akt/mTOR Inhibits
phosphorylation

Autophagy induction,
Radiosensitization

Lung, Ovarian

p53 Signaling Stabilizes via
acetylation

Cell cycle arrest, Apoptosis Prostate

Hyaluronidase Inhibits enzymatic
activity

Anti-metastatic Breast, Prostate,
Melanoma

Visualizing Apoptotic Signaling Pathways

The following diagram illustrates the key molecular pathways through which delphinidin chloride induces

apoptosis in cancer cells:
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Diagram 1: Delphinidin chloride induces apoptosis in cancer cells through multiple interconnected

pathways including epigenetic regulation, signaling pathway modulation, mitochondrial apoptosis

activation, and cell cycle arrest. Key steps include HDAC3 inhibition leading to p53 stabilization, NF-κB

and ERK inhibition combined with JNK activation, Bax/Bcl-2 imbalance triggering cytochrome c release,

and cell cycle arrest at G2/M phase. These pathways converge on caspase-3/7 activation and PARP

cleavage, executing apoptotic cell death.

Quantitative Data Summary

Cytotoxicity Across Cancer Cell Lines

Delphinidin chloride exhibits dose-dependent cytotoxicity across various cancer cell types, with potency

varying significantly based on cancer origin and molecular subtypes:

Table 2: Cytotoxicity Profile of Delphinidin Chloride Across Cancer Cell Lines

Cancer
Type

Cell Line
IC50 / Effective
Concentration

Experimental
Conditions

Key Findings

Breast
Cancer

HER-2-positive
MDA-MB-453

20-80 µM (48h
treatment)

CCK-8 assay G2/M phase arrest,
mitochondrial apoptosis

[6]

Breast
Cancer

HER-2-positive

BT-474

20-80 µM (48h

treatment)

CCK-8 assay Cyclin B1/CDK1

inhibition, caspase
activation [6]

Prostate
Cancer

LNCaP (p53
wild-type)

100-150 µM (24h
treatment)

Cell viability
assay

Caspase-dependent
apoptosis, HDAC3

cleavage [2]
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Cancer
Type

Cell Line
IC50 / Effective
Concentration

Experimental
Conditions

Key Findings

Prostate
Cancer

PC-3 Dose-dependent growth

inhibition

Not specified NF-κB DNA binding

inhibition [5]

Lung
Cancer

A549 (NSCLC) 5 µM (sub-cytotoxic for

radiation sensitization)

MTT assay,

clonogenic assay

Enhanced radiation

response
(enhancement ratio:

1.54) [8]

Ovarian
Cancer

ES2 (clear cell

carcinoma)

Effective inhibition Not specified ERK1/2 MAPK and

PI3K/AKT inhibition [3]

Colon
Cancer

HT29 Protective effect against

menadione-induced
DNA damage

DNA damage

assays

Antioxidative effect,

reduced hydrogen
peroxide [3]

Mechanistic Data Summary

The multifaceted mechanism of delphinidin chloride is reflected in its modulation of diverse molecular

targets:

Table 3: Molecular Targets and Mechanistic Effects of Delphinidin Chloride

Target/Pathway Effect Experimental Evidence Biological Consequence

Caspase-3/7 Activation ↑ Western blot, activity

assays

2-3 fold increase in

cleavage/activity [6] [2]

Caspase-8 Activation ↑ Western blot analysis Initiation of extrinsic

apoptosis [2]

Caspase-9 Activation ↑ Western blot analysis Mitochondrial pathway

initiation [5]
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Target/Pathway Effect Experimental Evidence Biological Consequence

PARP-1 Cleavage ↑ Western blot DNA repair disruption,
apoptosis promotion [2]

Bax/Bcl-2 Ratio Increased Protein expression
analysis

Mitochondrial membrane
permeabilization [6] [5]

Cyclin B1/CDK1 Downregulation ↓ Protein expression
analysis

G2/M cell cycle arrest [6]

p53 Acetylation/stabilization
↑

Immunoprecipitation,
Western blot

Transcriptional activation
of pro-apoptotic genes [2]

NF-κB DNA
Binding

Inhibition ↓ EMSA, Western blot Reduced anti-apoptotic
signaling [6] [5]

ERK
Phosphorylation

Inhibition ↓ Western blot analysis Reduced proliferative
signaling [6]

JNK
Phosphorylation

Activation ↑ Western blot analysis Stress pathway signaling,
apoptosis [6]

HYAL1/HYAL2 Inhibition ↓ Fluorescence
polarization assay

Increased HMW-HA,
reduced metastasis [7]

HDAC3 Activity Inhibition ↓ HDAC activity assay p53 acetylation, epigenetic
modulation [2]

Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To establish standardized conditions for culturing and treating cancer cell lines with delphinidin

chloride for apoptosis studies.

Materials:
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Delphinidin chloride (CAS 528-53-0, purity ≥95%)

Cancer cell lines of interest (e.g., MDA-MB-453, BT-474, LNCaP, A549)
Appropriate cell culture media (RPMI-1640, L-15, etc.)

Fetal bovine serum (FBS), penicillin/streptomycin
Dimethyl sulfoxide (DMSO)

Cell culture flasks/plates, CO2 incubator

Procedure:

Cell Culture Maintenance: Culture HER-2-positive breast cancer cell lines MDA-MB-453 in L-15

medium and BT-474 in RPMI-1640 medium, both supplemented with 10% FBS at 37°C in a
humidified incubator with 5% CO2. [6]

Delphinidin Preparation: Prepare 80 mM stock solution of delphinidin chloride in DMSO. Aliquot
and store at -20°C protected from light. [6]

Treatment Preparation: Dilute stock solution in culture medium to achieve working concentrations
(typically 10-160 μM). Ensure final DMSO concentration does not exceed 0.1% (v/v). Include vehicle

control with 0.1% DMSO. [6]
Cell Treatment: Seed cells in appropriate culture vessels and allow to adhere overnight. Treat cells at

60-70% confluence with delphinidin-containing media for specified durations (typically 24-48 hours).
[6] [2]

Post-treatment Processing: Harvest cells for downstream analyses including viability assays,
apoptosis detection, protein extraction, or RNA isolation.

Technical Notes:

Due to light sensitivity, perform delphinidin preparation and treatment steps under reduced light
conditions.

Include appropriate controls: vehicle control (0.1% DMSO), positive control for apoptosis (e.g.,
staurosporine), and blank wells without cells.

Optimize seeding density based on cell growth rate and experiment duration to prevent
overconfluence.

Cytotoxicity Assessment (CCK-8 Assay)

Purpose: To evaluate delphinidin chloride-induced cytotoxicity and determine IC50 values.

Materials:

Cell Counting Kit-8 (CCK-8)

96-well microtiter plates
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Microplate reader capable of measuring 450 nm absorbance

Procedure:

Seed cells in 96-well plates at 1×10^4 cells per well and incubate for 24 hours. [6]
Treat cells with delphinidin chloride at different concentrations (e.g., 10, 20, 40, 80, 160 μM) or

vehicle control for 48 hours. Include blank wells with media only.
Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. [6]

Measure absorbance at 450 nm using a microplate reader.
Calculate cell viability: % Viability = [(Atreatment - Ablank)/(Acontrol - Ablank)] × 100

Determine IC50 values using non-linear regression analysis in statistical software (e.g., SPSS,
GraphPad Prism).

Technical Notes:

Perform experiments with at least six replicates per condition.
Ensure CCK-8 incubation time is consistent across all wells.

Avoid bubble formation during pipetting, as this can interfere with absorbance readings.

Apoptosis Detection via Annexin V Staining

Purpose: To quantify apoptosis induction by delphinidin chloride using Annexin V/propidium iodide

staining.

Materials:

Annexin V-FITC apoptosis detection kit
Propidium iodide solution

Flow cytometer or fluorescence microscope
Binding buffer

12-well or 6-well culture plates

Procedure:

Seed cells in 12-well plates at 1×10^6 cells per well and treat with delphinidin chloride for 24 hours.

[8]
Harvest cells using trypsin-EDTA and wash twice with cold PBS.

Resuspend cells in 1× binding buffer at 1×10^6 cells/mL.
Transfer 100 μL cell suspension to flow cytometry tubes.
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Add 5 μL Annexin V-FITC and 5 μL propidium iodide, then incubate for 15 minutes at room

temperature in the dark.
Add 400 μL 1× binding buffer to each tube and analyze within 1 hour using flow cytometry.

Analyze data to determine percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-),
late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Technical Notes:

Include unstained controls for fluorescence compensation.
Process samples immediately after staining for accurate results.

Use appropriate positive control (e.g., cells treated with 1 μM staurosporine for 4 hours).

Western Blot Analysis for Apoptotic Markers

Purpose: To detect changes in apoptosis-related protein expression and activation following delphinidin

chloride treatment.

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gel electrophoresis system
PVDF or nitrocellulose membranes

Enhanced chemiluminescence (ECL) detection reagents
Primary antibodies: cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2, p53, phospho-JNK,

phospho-ERK, GAPDH
HRP-conjugated secondary antibodies

Procedure:

Treat cells with delphinidin chloride for specified durations, then harvest and lyse in RIPA buffer. [6]
[2] [8]

Determine protein concentration using BCA assay.
Separate 30-50 μg protein per sample by SDS-PAGE and transfer to membranes. [8]

Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
Incubate with primary antibodies (1:1000 dilution) overnight at 4°C. [8]

Wash membranes and incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 2
hours at room temperature. [8]

Detect signals using ECL reagent and visualize using chemiluminescence imaging system.
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Normalize target protein bands to loading control (GAPDH or β-actin) and quantify using image

analysis software.

Technical Notes:

Include positive controls for antibody validation when possible.

Optimize antibody concentrations and exposure times for optimal signal-to-noise ratio.
Strip and reprobe membranes carefully when analyzing multiple targets.

Application Notes

Radiation Sensitization Protocol

Delphinidin chloride demonstrates significant radiation-enhancing properties in non-small cell lung

cancer (NSCLC) cells, making it a promising candidate for combination therapy with radiotherapy:

Pretreatment Protocol: Treat A549 NSCLC cells with sub-cytotoxic concentration (5 μM) of

delphinidin chloride for 24 hours prior to γ-ionizing radiation exposure. [8]
Radiation Conditions: Perform γ-ray irradiation at room temperature with 6 MV linear accelerators at

4 Gy/min. Typical doses range from 1-20 Gy depending on experimental endpoint. [8]
Mechanistic Basis: The radiation sensitization effect correlates with mTOR pathway suppression,

JNK/MAPK pathway activation, and enhanced autophagy induction. Combined treatment results in
significantly higher apoptotic cell death compared to either treatment alone. [8]

Experimental Assessment: Evaluate radiation enhancement using clonogenic survival assays. The
radiation enhancement ratio (RER) can be calculated as the ratio of dose parameters for radiation

alone versus radiation with delphinidin pretreatment. Delphinidin achieved an RER of 1.54 at the 50%
lethal dose in A549 cells. [8]

Metastasis Inhibition Applications

The anti-metastatic activity of delphinidin chloride stems from its potent inhibition of hyaluronidase,

resulting in accumulation of high molecular weight hyaluronic acid (HMW-HA) that creates a tumor-

suppressive microenvironment:

Hyaluronidase Inhibition: Delphinidin directly inhibits HYAL1 and HYAL2 enzymes, preventing

degradation of HMW-HA to low molecular weight fragments that promote angiogenesis and
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metastasis. [7]

In Vivo Efficacy: In mouse models, delphinidin treatment (50-100 mg/kg, intraperitoneal injections
three times weekly for 3 weeks) significantly suppressed melanoma metastasis without adverse

effects. [7]
Migration/Invasion Assays: Assess anti-metastatic potential using Transwell migration and Matrigel

invasion assays with breast, prostate, and melanoma cancer cells. Treat cells with 10-40 μM
delphinidin chloride for 24-48 hours before assessment. [7]

HMW-HA Detection: Evaluate hyaluronidase inhibition by extracting HA from delphinidin-treated cell
cultures and analyzing size distribution via agarose gel electrophoresis. Delphinidin treatment results

in dose-dependent increase in HMW-HA (4000-600 kD). [7]

The following workflow illustrates the experimental approach for evaluating delphinidin chloride's

antimetastatic potential:

Initial Cell Culture

High-Throughput Screening
(Fluorescence Polarization)
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Diagram 2: Experimental workflow for evaluating delphinidin chloride's antimetastatic potential, beginning

with high-throughput screening using fluorescence polarization to identify hyaluronidase inhibition, followed

by in vitro validation through migration/invasion assays and HA size analysis, and culminating in in vivo

metastasis models using mouse xenografts to confirm therapeutic efficacy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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